2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile is a complex organic compound with a molecular formula of C14H12N4O3S. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-c]quinazoline Core: : This can be achieved by cyclization reactions involving o-aminophenol derivatives and carboxylic acids or their derivatives.
Introduction of Methoxy Groups: : Methylation reactions are used to introduce methoxy groups at the 8 and 9 positions of the core structure.
Sulfanyl Group Addition: : The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiolating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the nitro group to an amine.
Substitution: : Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a lead compound for drug development, particularly in targeting diseases related to the central nervous system.
Industry: : It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, such as the presence of methoxy groups and the sulfanyl group Similar compounds include other quinazoline derivatives, which may lack these specific substituents or have different functional groups
List of Similar Compounds
Quinazoline
Imidazo[1,2-c]quinazoline derivatives
Other sulfanyl-containing heterocycles
Biologische Aktivität
The compound 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile (CAS No. 672949-31-4) is a member of the quinazoline family known for its diverse biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-proliferative effects and mechanisms of action.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- Synonyms : 2-({8,9-dimethoxy-2-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile
Synthesis
The synthesis of this compound involves multi-step reactions starting from appropriate quinazoline precursors. The method typically includes the introduction of the sulfanyl group and subsequent modifications to achieve the desired structure.
Anti-Proliferative Activity
Recent studies have demonstrated that compounds within the quinazoline class exhibit significant anti-proliferative activity against various cancer cell lines. The biological evaluation often employs assays such as MTT to determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Anti-Proliferative Activity of Quinazoline Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 17 | LN-229 (Glioblastoma) | 3.5 |
Compound 17 | HCT-116 (Colorectal Carcinoma) | 4.0 |
Compound 17 | NCI-H460 (Lung Carcinoma) | 5.1 |
The data indicate that compounds with specific substitutions on the quinazoline ring can enhance cytotoxicity, particularly against chronic myeloid leukemia (CML) cell lines .
Kinase Inhibition
The mechanism of action for many quinazoline derivatives involves the inhibition of various kinases. Differential Scanning Fluorimetry (DSF) has been utilized to screen these compounds against a panel of kinases.
Table 2: Kinase Inhibition Profiles
Compound | Kinase Target | ΔTm (°C) |
---|---|---|
Compound 17 | EGFR | +6.5 |
Compound 17 | VEGFR | +7.0 |
Compound 17 | PDGFR | +5.0 |
The results suggest that compound 17 stabilizes several kinases significantly better than controls like Staurosporine, indicating potential as a targeted therapy in cancer treatment .
Case Studies
A notable study evaluated the effects of compound 17 on multiple cancer types. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in treated cells. This dual action underscores its potential as a therapeutic agent.
Case Study Summary:
- Study Design : Evaluated against nine cancer cell lines.
- Findings :
- Significant reduction in cell viability across multiple lines.
- Induction of apoptosis confirmed through flow cytometry.
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYXNMPXNTMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.